An In-depth Technical Guide to 4-(3-Methoxyphenyl)piperidine Hydrochloride
An In-depth Technical Guide to 4-(3-Methoxyphenyl)piperidine Hydrochloride
This guide provides a comprehensive overview of the chemical and physical properties of 4-(3-Methoxyphenyl)piperidine hydrochloride (CAS No: 325808-20-6), a versatile piperidine derivative with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information and actionable insights grounded in established scientific principles.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a fundamental heterocyclic motif in medicinal chemistry, present in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. The introduction of a 3-methoxyphenyl substituent at the 4-position of the piperidine ring, as in the case of 4-(3-Methoxyphenyl)piperidine hydrochloride, creates a molecule with potential for diverse pharmacological activities, including but not limited to analgesic, anti-inflammatory, and psychoactive effects.[3][4][5] This guide will delve into the specific characteristics of this compound, providing a solid foundation for its application in research and development.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in experimental settings. While specific experimental data for 4-(3-Methoxyphenyl)piperidine hydrochloride is not extensively available in the public domain, we can infer many of its properties from available data and the analysis of structurally similar compounds.
Physicochemical Properties
The hydrochloride salt form of 4-(3-Methoxyphenyl)piperidine enhances its aqueous solubility, a crucial factor for many biological and pharmaceutical applications.[3]
| Property | Value | Source |
| CAS Number | 325808-20-6 | [6] |
| Molecular Formula | C12H18ClNO | [7] |
| Molecular Weight | 227.73 g/mol | |
| Appearance | Inferred to be an off-white to light yellow solid | [8] |
| Melting Point | Not explicitly reported. For comparison, the related 4-(4-Methoxyphenyl)piperidine hydrochloride has a melting point of 174-176°C.[9] | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol.[3][9] | N/A |
| Purity | Commercially available at ≥97% purity. | [10] |
Spectroscopic Profile (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.8 ppm), aromatic protons of the methoxyphenyl ring (multiplets between 6.7 and 7.3 ppm), and the aliphatic protons of the piperidine ring (multiplets in the range of 1.5-3.5 ppm). The proton on the nitrogen atom would likely appear as a broad signal, the chemical shift of which would be dependent on the solvent and concentration. For comparison, the ¹H NMR spectrum of 4-phenylpiperidine shows aromatic protons between 7.15 and 7.31 ppm and piperidine protons between 1.60 and 3.155 ppm.[11]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would display signals for the methoxy carbon (around 55 ppm), the aromatic carbons (in the 110-160 ppm region, with the carbon attached to the oxygen being the most downfield), and the aliphatic carbons of the piperidine ring (typically in the 25-50 ppm range).
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IR (Infrared) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), C-O stretching of the methoxy group (around 1030-1250 cm⁻¹), and N-H stretching of the secondary amine hydrochloride (a broad band in the 2400-3200 cm⁻¹ region).[12] The IR spectrum of piperidine itself shows characteristic N-H and C-H stretching bands.[13]
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) for the free base (C12H17NO) would be expected at m/z 191. Fragmentation would likely involve the loss of the methoxy group or cleavage of the piperidine ring. The mass spectrum of the related 4-methoxyphencyclidine shows a molecular ion at m/z 273 and a base peak at m/z 188.[12]
Synthesis and Reaction Chemistry
A robust and reproducible synthesis protocol is essential for obtaining high-purity material for research. While a specific, detailed synthesis for 4-(3-Methoxyphenyl)piperidine hydrochloride is not explicitly documented in the provided search results, a plausible synthetic route can be devised based on established methodologies for similar piperidine derivatives.
Proposed Retrosynthetic Analysis
A logical approach to the synthesis of 4-(3-Methoxyphenyl)piperidine would involve the formation of the C-C bond between the phenyl and piperidine rings.
Caption: Proposed workflow for the synthesis of 4-(3-Methoxyphenyl)piperidine hydrochloride.
Analytical Methodologies
To ensure the quality and purity of 4-(3-Methoxyphenyl)piperidine hydrochloride, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard techniques for the analysis of such compounds. [14][15]
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for the purity determination and quantification of 4-(3-Methoxyphenyl)piperidine hydrochloride.
-
Column: A C18 stationary phase is recommended.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation from potential impurities.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the methoxyphenyl chromophore (likely around 220 nm and 275 nm) would be appropriate.
-
Internal Standard: For quantitative analysis, an internal standard with a similar structure and retention time, but well-resolved from the analyte, should be used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and confirmation of the structure of volatile and thermally stable compounds. For the analysis of 4-(3-Methoxyphenyl)piperidine hydrochloride, the free base is typically analyzed.
-
Sample Preparation: The hydrochloride salt would need to be neutralized to the free base form prior to injection.
-
Column: A non-polar capillary column (e.g., DB-1 or DB-5) is suitable.
-
Carrier Gas: Helium or hydrogen is typically used.
-
Detection: A mass spectrometer operating in electron ionization (EI) mode will provide a characteristic fragmentation pattern that can be used for structural elucidation and confirmation.
Applications in Research and Drug Development
Piperidine derivatives are of great interest in medicinal chemistry due to their wide range of pharmacological activities. [2][5]4-(3-Methoxyphenyl)piperidine hydrochloride serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Neuroscience Research: The methoxyphenylpiperidine scaffold is a common feature in compounds targeting the central nervous system (CNS). These compounds can interact with various receptors and transporters, making them useful probes for studying neurological pathways and as starting points for the development of drugs for psychiatric and neurodegenerative disorders. [8]* Analgesic Drug Development: Many potent analgesics, including opioids, contain a piperidine core. Modifications of the 4-arylpiperidine structure can lead to the discovery of novel pain management agents with improved efficacy and side-effect profiles. [4]* Anticancer Research: Some piperidine derivatives have demonstrated promising anticancer properties. [16]The 4-(3-Methoxyphenyl)piperidine moiety can be incorporated into larger molecules designed to interact with specific targets in cancer cells.
Caption: Key research and development applications for 4-(3-Methoxyphenyl)piperidine hydrochloride.
Safety, Handling, and Toxicology
As with any chemical substance, proper safety precautions must be observed when handling 4-(3-Methoxyphenyl)piperidine hydrochloride.
Hazard Identification
-
GHS Classification: The compound is classified as an irritant. It may cause an allergic skin reaction and serious eye irritation. [7]* Toxicological Profile: The toxicological properties of this specific compound have not been fully investigated. [7]However, piperidine and its derivatives can be harmful if ingested or inhaled and are irritating to mucous membranes and the upper respiratory tract. [7][17]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [7]* Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood. [7]* Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [7]Keep the container tightly closed.
-
First Aid Measures: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists. [7]
Conclusion
4-(3-Methoxyphenyl)piperidine hydrochloride is a valuable chemical entity with significant potential as a building block in medicinal chemistry and pharmaceutical research. While a comprehensive set of experimental data for this specific compound is not yet widely available, its properties and reactivity can be reliably inferred from the extensive knowledge base on related piperidine derivatives. This guide has provided a detailed overview of its predicted physicochemical properties, a plausible synthetic route, appropriate analytical methodologies, potential applications, and essential safety information. As research in this area continues, a deeper understanding of the unique biological activities of 4-(3-Methoxyphenyl)piperidine hydrochloride and its derivatives is anticipated, paving the way for the development of novel therapeutic agents.
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